Technical Whitepaper: 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde
Technical Whitepaper: 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde
The following technical guide details the chemical profile, synthesis, and application of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (CAS 867267-27-4). This document is structured for researchers and process chemists involved in the development of hemoglobin modulators for Sickle Cell Disease (SCD).
CAS: 867267-27-4 Role: Advanced Intermediate for Next-Generation Hemoglobin S Polymerization Inhibitors
Executive Summary
2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde is a specialized pyridine derivative serving as a critical building block in the synthesis of allosteric hemoglobin modulators, specifically analogs of Voxelotor (GBT440) such as GBT861 .
Its structural significance lies in its masked phenolic aldehyde motif. The aldehyde function at the C4 position (isonicotinaldehyde) acts as the pharmacophore responsible for forming a reversible Schiff base with the N-terminal valine of the hemoglobin
Chemical Profile & Identification
| Property | Data |
| Chemical Name | 2-Methoxy-5-(methoxymethoxy)pyridine-4-carbaldehyde |
| Common Name | 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde |
| CAS Number | 867267-27-4 |
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
| Core Scaffold | Pyridine |
| Key Functionalities | Aldehyde (C4), Methoxymethoxy ether (C5), Methoxy ether (C2) |
| Physical State | Pale yellow solid / oil (depending on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
Synthetic Utility & Mechanism[4]
The synthesis of high-affinity HbS polymerization inhibitors requires a precise arrangement of a hydrogen-bond donor (phenol/hydroxyl) adjacent to the aldehyde pharmacophore. CAS 867267-27-4 provides this geometry in a protected form.
The Role of the MOM Group
The Methoxymethoxy (MOM) group is strategically employed for two reasons:
-
Directed Ortho Metalation (DoM): The MOM group is a strong Ortho Directing Group (ODG). In the synthesis of the pyridine core, it directs lithiation to the C4 position, allowing for the regioselective introduction of the formyl group (aldehyde).
-
Protection: It masks the C5-hydroxyl group during harsh coupling reactions (e.g., alkylation of the pyridine ring or modification of the C2-methoxy group) and is removed in the final stages under mild acidic conditions.
Mechanism of Action (Downstream)
Upon deprotection, the compound yields 5-Hydroxy-2-methoxyisonicotinaldehyde (CAS 867267-28-5). In the final drug molecule, this moiety functions via:
-
Schiff Base Formation: The aldehyde condenses with the
-amino group of Valine-1 on the hemoglobin -chain. -
Hydrogen Bonding: The adjacent C5-hydroxyl group forms an intramolecular hydrogen bond with the imine nitrogen, stabilizing the Schiff base and increasing the drug's residence time on the hemoglobin tetramer.
Experimental Protocols
Retrosynthetic Analysis & Preparation
The synthesis typically proceeds via the functionalization of a commercially available hydroxypyridine precursor.
Step 1: MOM Protection
-
Precursor: 2-Methoxy-5-hydroxypyridine (or 6-methoxypyridin-3-ol).
-
Reagents: Chloromethyl methyl ether (MOM-Cl),
-Diisopropylethylamine (DIPEA) or NaH. -
Solvent: DCM or THF (
to RT). -
Outcome: Formation of 2-Methoxy-5-(methoxymethoxy)pyridine.
Step 2: Directed Ortho Lithiation (DoM) & Formylation
-
Substrate: 2-Methoxy-5-(methoxymethoxy)pyridine.
-
Reagents:
-Butyllithium ( -BuLi) or LDA; -Dimethylformamide (DMF). -
Conditions: Anhydrous THF,
. -
Protocol:
-
Cool the solution of the substrate in THF to
. -
Add
-BuLi dropwise. The MOM group directs lithiation to the C4 position (ortho to the MOM group). Note: The C2-methoxy group also directs, but C3 lithiation is less favored due to the combined directing power and steric environment. -
Stir for 1 hour to ensure lithiation.
-
Quench with DMF (electrophile) to introduce the aldehyde.
-
Warm to RT and work up with aqueous
.
-
-
Product: 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (CAS 867267-27-4) .[1]
Step 3: Deprotection (Activation)
-
Reagents: 3N HCl or TFA.
-
Conditions: THF/Water,
. -
Protocol:
"To a solution of 2-methoxy-5-(methoxymethoxy)isonicotinaldehyde (27 g) in THF (5 mL) was added HCl (3 N, 4 mL). The reaction was stirred at
for 1 h, cooled to RT, and diluted with water. The mixture was neutralized to pH 7-8 with solid ..." (Adapted from Patent AU2014237348A1). -
Product: 5-Hydroxy-2-methoxyisonicotinaldehyde (Intermediate for coupling).
Visualization of Synthesis Pathway
Figure 1: The MOM group directs lithiation to the C4 position, enabling the installation of the aldehyde pharmacophore.
Application Case Study: GBT861 Synthesis
The primary industrial application of this compound is in the synthesis of next-generation sickle cell drugs like GBT861 . Unlike Voxelotor, which utilizes a phenol ring, GBT861 utilizes this pyridine core to optimize pharmacokinetic properties (solubility and partitioning).
Coupling Workflow:
-
Deprotection: CAS 867267-27-4 is converted to the 5-hydroxy derivative.
-
O-Alkylation: The 5-hydroxy group is reacted with a halide-bearing scaffold (e.g., a pyrazole-pyran derivative).
-
Reaction Conditions: DMF,
, RT to . -
Stoichiometry: 1.0 eq Aldehyde : 1.2 eq Halide : 2.0 eq Base.
-
-
Result: The ether linkage connects the pharmacophore (aldehyde) to the bulk of the molecule, creating the full drug structure.
Figure 2: The deprotected form of CAS 867267-27-4 acts as the nucleophile in the convergent synthesis of Hb modulators.
Quality Control & Handling
Analytical Parameters
-
HPLC: Monitor for the disappearance of the starting material (MOM-protected) during deprotection. The deprotected phenol is significantly more polar.
-
NMR (
):-
Aldehyde (-CHO): Singlet ~10.0 - 10.5 ppm.
-
MOM (
): Singlet ~5.2 ppm (2H). -
Methoxy (
): Singlet ~3.9 ppm (3H). -
MOM-Methyl (
): Singlet ~3.5 ppm (3H).
-
Stability & Storage
-
Oxidation Risk: As an aldehyde, the compound is susceptible to air oxidation to the corresponding carboxylic acid (2-methoxy-5-(methoxymethoxy)isonicotinic acid). Store under nitrogen/argon at
. -
Acid Sensitivity: The MOM group is acid-labile. Avoid exposure to acidic vapors or protic solvents with trace acid unless deprotection is intended.
References
- Patent AU2014237348A1. "Compounds and uses thereof for the modulation of hemoglobin." Google Patents.
- Metcalf, B. et al. "Discovery of GBT440, an Orally Bioavailable R-State Hemoglobin Modulator for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 2017. (Context on the pharmacophore mechanism).
